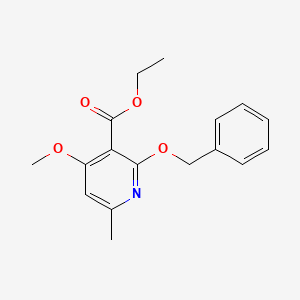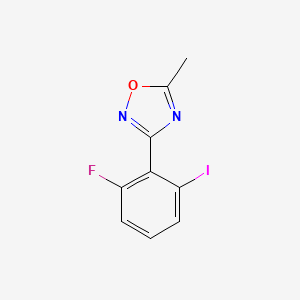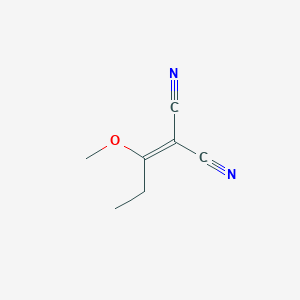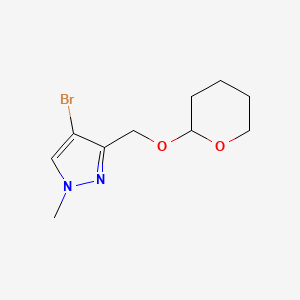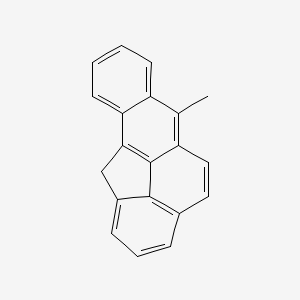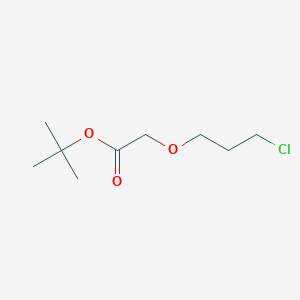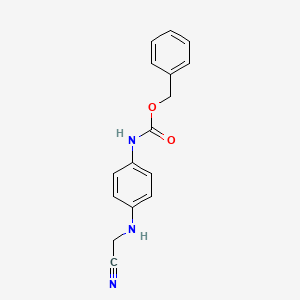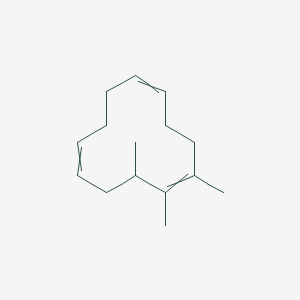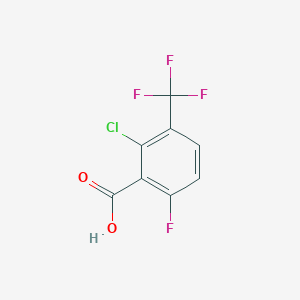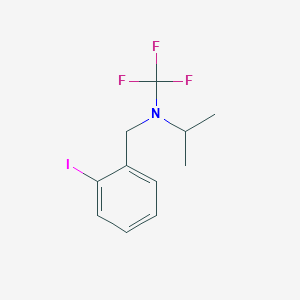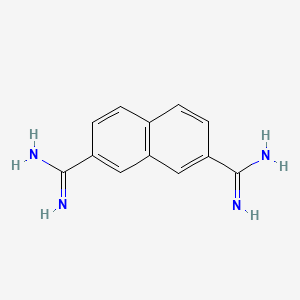
2,7-Naphthalenediamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenediamidine is an organic compound with the molecular formula C₁₀H₁₀N₂ It is a derivative of naphthalene, characterized by the presence of two amidine groups at the 2 and 7 positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediamidine typically involves the reaction of 2,7-diaminonaphthalene with formamidine or other amidine precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the amidine groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Naphthalenediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The amidine groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups.
Reduction: Naphthalene derivatives with amine or alkyl groups.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2,7-Naphthalenediamidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent and in drug design for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Naphthalenediamidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
- 2,6-Naphthalenediamidine
- 1,5-Naphthalenediamidine
- 2,7-Naphthalenediamine
Comparison: 2,7-Naphthalenediamidine is unique due to the specific positioning of the amidine groups, which influences its chemical reactivity and interaction with other molecules. Compared to 2,6-Naphthalenediamidine and 1,5-Naphthalenediamidine, the 2,7-isomer may exhibit different electronic properties and steric effects, leading to distinct reactivity patterns. Additionally, this compound differs from 2,7-Naphthalenediamine by the presence of amidine groups instead of amine groups, which can significantly alter its chemical behavior and applications.
Propriétés
Numéro CAS |
63798-16-3 |
|---|---|
Formule moléculaire |
C12H12N4 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
naphthalene-2,7-dicarboximidamide |
InChI |
InChI=1S/C12H12N4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H3,13,14)(H3,15,16) |
Clé InChI |
SXHIHRDWRSAVCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)C(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



